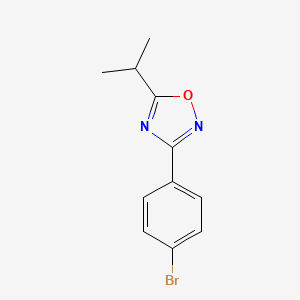

3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-7(2)11-13-10(14-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWZNWCXTVAODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649574 | |

| Record name | 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-24-4 | |

| Record name | 3-(4-Bromophenyl)-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile bioisostere for amide and ester functionalities and its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive, technically detailed protocol for the synthesis and rigorous characterization of a specific derivative, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. We will delve into the strategic synthetic pathway, beginning with the formation of an essential amidoxime intermediate from 4-bromobenzonitrile, followed by a robust cyclization step. The causality behind each experimental choice is explained, ensuring a reproducible and high-yielding process. Subsequent sections are dedicated to the structural and purity verification of the final compound using state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a practical and authoritative resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The five-membered 1,2,4-oxadiazole ring is a privileged heterocyclic motif in drug discovery.[4] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing novel therapeutic agents. Compounds incorporating this heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][5] The 1,2,4-oxadiazole moiety often enhances metabolic stability and improves pharmacokinetic profiles by replacing more labile ester or amide groups.[1] The target molecule, this compound, combines this valuable heterocycle with a bromophenyl group, a common handle for further synthetic elaboration via cross-coupling reactions, and an isopropyl group, which can influence lipophilicity and binding interactions.

Synthetic Strategy and Mechanism

The most prevalent and reliable method for constructing 3,5-disubstituted-1,2,4-oxadiazoles involves a two-step sequence: the formation of an amidoxime intermediate, followed by its acylation and subsequent cyclodehydration.[4][6] This classical approach, originally pioneered by Tiemann and Krüger, remains the foundation of modern syntheses due to its efficiency and the wide availability of starting materials.[4]

Our synthetic pathway is as follows:

-

Step 1: Amidoxime Formation. 4-Bromobenzonitrile is reacted with hydroxylamine to form N'-hydroxy-4-bromobenzimidamide (4-bromobenzamidoxime). This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbon of the nitrile group.[7]

-

Step 2: Acylation and Cyclization. The synthesized amidoxime is then acylated at the hydroxyl group using an acylating agent derived from isobutyric acid (e.g., isobutyryl chloride or isobutyric anhydride). The resulting O-acyl amidoxime intermediate undergoes a thermally-induced or base-catalyzed cyclodehydration, eliminating a molecule of water to form the stable 1,2,4-oxadiazole ring.[8][9]

Reaction Mechanism Diagram

Caption: General two-step reaction mechanism for the synthesis of the target oxadiazole.

Experimental Protocols

Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.

Part A: Synthesis of N'-hydroxy-4-bromobenzimidamide (Intermediate 1)

This protocol is adapted from established methods for the synthesis of amidoximes from nitriles.[7][10]

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzonitrile (10.0 g, 54.9 mmol).

-

Solvent and Reagent Addition: Add ethanol (100 mL) followed by an aqueous solution of hydroxylamine (prepared by dissolving hydroxylamine hydrochloride (7.6 g, 110 mmol) and sodium carbonate (5.8 g, 55 mmol) in 40 mL of water).

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting nitrile spot indicates completion.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation: Pour the remaining aqueous residue into 200 mL of cold water. A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield N'-hydroxy-4-bromobenzimidamide as a white solid.

Part B: Synthesis of this compound (Final Product)

This cyclization protocol is a robust method for forming the oxadiazole ring.[4][11]

-

Reagent Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the dried N'-hydroxy-4-bromobenzimidamide (5.0 g, 23.2 mmol) in 100 mL of anhydrous pyridine.

-

Acylation: Cool the solution to 0°C in an ice bath. Add isobutyryl chloride (2.7 g, 25.5 mmol, 1.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 10°C.

-

Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C for 3 hours. Monitor the reaction by TLC until the O-acylated intermediate is consumed.

-

Work-up: Cool the mixture to room temperature and pour it slowly into 300 mL of ice-cold 2M hydrochloric acid. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product Isolation: The crude product can be purified by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent like ethanol/water to afford this compound as a crystalline solid.

Overall Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Characterization Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The expected data from key analytical techniques are summarized below.[12][13][14]

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₁BrN₂O |

| Molecular Weight | 267.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to identify the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.9 | Doublet (d) | 2H | Aromatic Protons (ortho to -C-Ox) |

| ~ 7.7 - 7.6 | Doublet (d) | 2H | Aromatic Protons (ortho to -Br) |

| ~ 3.4 - 3.2 | Septet (sept) | 1H | Isopropyl -CH |

| ~ 1.4 | Doublet (d) | 6H | Isopropyl -CH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 178 | C5 of Oxadiazole (C-isopropyl) |

| ~ 168 | C3 of Oxadiazole (C-aryl) |

| ~ 132 | Aromatic C-H (ortho to -Br) |

| ~ 129 | Aromatic C-H (ortho to -C-Ox) |

| ~ 127 | Aromatic C-Br |

| ~ 125 | Aromatic C-ipso (C-C-Ox) |

| ~ 28 | Isopropyl -CH |

| ~ 21 | Isopropyl -CH₃ |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this molecule, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak.

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺ at 267.0 and 269.0 |

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis of this compound, a valuable scaffold for further exploration in drug discovery and chemical biology. By following the detailed two-step synthesis—from nitrile to amidoxime and subsequent cyclization—researchers can obtain this compound in high purity. The provided characterization data serves as a benchmark for validating the successful synthesis and purity of the final product. This comprehensive technical overview is designed to empower scientists to confidently synthesize and utilize this and related 1,2,4-oxadiazole derivatives in their research endeavors.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for esters and amides.[1] This guide focuses on a specific analogue, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, a compound of interest in drug discovery programs. While extensive experimental data for this particular molecule is not publicly available, this document provides a comprehensive framework for its physicochemical characterization. We will delve into the theoretical and experimental determination of its key properties, offering both predicted values and detailed, field-proven protocols. This guide is designed to equip researchers with the necessary tools and insights to effectively evaluate this and similar compounds for their potential as drug candidates. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a prevalent motif in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1][2]

Molecular Identity and Structural Features

The foundational step in characterizing any potential drug candidate is to confirm its identity and understand its basic structural attributes.

Core Molecular Data

The fundamental properties of this compound are summarized below. These values are consistently reported across chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrN₂O | [] |

| Molecular Weight | 267.12 g/mol | [][4] |

| CAS Number | 917562-24-4 | [4] |

| SMILES | CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | [] |

| InChI Key | GCWZNWCXTVAODV-UHFFFAOYSA-N | [] |

Structural Rationale in Drug Design

The structure of this compound is a deliberate amalgamation of functional groups, each contributing to its potential pharmacological profile:

-

1,2,4-Oxadiazole Core: This heterocyclic ring is metabolically robust and acts as a rigid scaffold, positioning the substituent groups in a defined spatial orientation. Its nitrogen and oxygen atoms can participate in hydrogen bonding, a crucial interaction in receptor binding.[1]

-

4-Bromophenyl Group: The bromine atom is a lipophilic group that can enhance binding affinity through halogen bonding. Its presence on the phenyl ring also provides a handle for further synthetic modification, for instance, through cross-coupling reactions.

-

Isopropyl Group: This bulky, hydrophobic group can influence the molecule's overall lipophilicity and steric profile, which in turn affects its solubility, permeability, and interaction with target proteins.

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Predicted Lipophilicity

In the absence of experimental data, computational methods provide a valuable first approximation of a molecule's logP. These predictions are based on the molecule's structure and the contributions of its various fragments.

| Parameter | Predicted Value |

| clogP | ~3.5 - 4.5 |

Note: This is an estimated range based on computational models for structurally similar compounds. The actual experimental value may vary.

A logP in this range suggests that the compound is quite lipophilic, which has several implications:

-

Favorable for Permeability: Higher lipophilicity often correlates with better membrane permeability and absorption.

-

Potential Solubility Issues: Highly lipophilic compounds tend to have poor aqueous solubility, which can hinder formulation and bioavailability.[6]

Experimental Determination of logP: The Shake-Flask Method

The "gold standard" for experimentally determining logP is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[5]

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.[7]

-

Compound Dissolution: Prepare a stock solution of this compound in the n-octanol phase.

-

Partitioning: Add a precise volume of the aqueous phase to the n-octanol solution in a glass vial. A typical ratio is 1:1.

-

Equilibration: Vigorously vortex the mixture for 5-10 minutes at a controlled temperature (e.g., 25°C) to facilitate partitioning.

-

Phase Separation: Centrifuge the vial for 10-15 minutes to ensure complete separation of the two phases.[8]

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7]

Workflow for Experimental logP Determination

References

- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 4. This compound [cymitquimica.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pharmatutor.org [pharmatutor.org]

- 7. agilent.com [agilent.com]

- 8. bio-protocol.org [bio-protocol.org]

3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole IUPAC name and structure

An In-depth Technical Guide to 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the medicinal chemistry community.[1][2] Valued for its role as a bioisosteric replacement for amide and ester functionalities, this scaffold can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4] This guide provides a detailed technical overview of a specific derivative, this compound, tailored for researchers, scientists, and drug development professionals. We will cover its fundamental chemical identity, provide a robust, field-proven synthetic protocol with mechanistic insights, and discuss its potential within the broader context of therapeutic discovery based on the known activities of the 1,2,4-oxadiazole class.

Compound Identification and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole .[] The structure consists of a central 1,2,4-oxadiazole ring. A 4-bromophenyl group is attached at the C3 position, and an isopropyl group is attached at the C5 position. This specific substitution pattern is crucial for its potential biological interactions.

Caption: 2D Structure of this compound.

Key Physicochemical Data

The fundamental properties of this molecule are essential for its handling, formulation, and interpretation in experimental settings. The data below has been consolidated from chemical supplier and database information.

| Property | Value | Source |

| CAS Number | 917562-24-4 | [][6] |

| Molecular Formula | C₁₁H₁₁BrN₂O | [] |

| Molecular Weight | 267.12 g/mol | [][6] |

| InChI Key | GCWZNWCXTVAODV-UHFFFAOYSA-N | [] |

| Canonical SMILES | CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | [] |

| Purity (Typical) | ≥97% | [] |

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The interest in this compound stems from the well-established importance of its core heterocyclic system.

-

Bioisosterism and Metabolic Stability : The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide groups.[3][4] This is a critical strategy in drug design to overcome liabilities associated with hydrolysis by esterases and proteases, thereby improving a compound's metabolic stability and oral bioavailability. The heterocycle's electron-withdrawing nature can also influence the properties of adjacent functional groups.

-

Broad Spectrum of Biological Activity : The 1,2,4-oxadiazole nucleus is a component in a vast number of compounds with diverse biological activities.[1] These activities include anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and analgesic properties.[1][3] Recently, derivatives have also been investigated as potential multifunctional agents for treating Alzheimer's disease.[4] This wide-ranging potential makes virtually any novel derivative, such as the one discussed herein, a candidate for broad-based screening campaigns.

Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, with the most common and reliable method being the cyclization of an amidoxime with a carboxylic acid derivative.[1]

Recommended Synthetic Protocol

This protocol describes a robust, two-step method for the synthesis of this compound from commercially available starting materials.

Step 1: Synthesis of 4-Bromobenzamidoxime

-

Materials : 4-Bromobenzonitrile, hydroxylamine hydrochloride, potassium carbonate, ethanol, water.

-

Procedure : a. To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq). b. Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours). c. Cool the reaction to room temperature and remove the ethanol under reduced pressure. d. Add water to the residue and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield 4-bromobenzamidoxime.

-

Causality : Potassium carbonate acts as a base to free the hydroxylamine from its hydrochloride salt, allowing it to act as a nucleophile. The nucleophilic addition of hydroxylamine to the nitrile, followed by tautomerization, yields the desired amidoxime.

Step 2: Cyclization to form this compound

-

Materials : 4-Bromobenzamidoxime, isobutyryl chloride, pyridine, dichloromethane (DCM).

-

Procedure : a. Suspend 4-bromobenzamidoxime (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). b. Cool the suspension to 0°C using an ice bath. c. Add pyridine (1.2 eq) to the suspension, followed by the dropwise addition of isobutyryl chloride (1.1 eq). d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the final compound.

-

Causality : Pyridine serves as a base to neutralize the HCl generated during the reaction and to facilitate the initial O-acylation of the amidoxime. The resulting O-acyl amidoxime intermediate then undergoes a thermally-driven or base-catalyzed cyclodehydration to form the stable 1,2,4-oxadiazole ring. Using an acyl chloride is highly efficient as it provides a very reactive electrophile for the acylation step.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthetic process.

Caption: Reaction scheme for the synthesis of the target compound.

Potential Therapeutic Applications and Future Directions

While specific biological data for this compound is not extensively published, its structural motifs suggest several promising avenues for investigation:

-

Oncology : Many 1,2,4-oxadiazole derivatives bearing a halogenated phenyl ring exhibit potent anticancer activity.[7] This compound would be a prime candidate for screening against various cancer cell lines, particularly those where related structures have shown efficacy.

-

Neuroscience : Given the emerging role of 1,2,4-oxadiazoles in targeting CNS disorders like Alzheimer's disease, this compound could be evaluated for activity against key targets such as cholinesterases (AChE, BuChE) or its potential to modulate other neuro-inflammatory pathways.[4]

-

Anti-inflammatory Agents : The scaffold is a known pharmacophore in the development of anti-inflammatory drugs.[3] Investigations into its ability to inhibit enzymes like COX or modulate inflammatory signaling cascades would be a logical next step.

Future research should focus on a systematic in-vitro screening of this compound against a diverse panel of biological targets to identify its primary mechanism of action, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

This compound is a synthetically accessible compound built upon a privileged heterocyclic scaffold with immense potential in drug discovery. Its identity is well-defined, and its synthesis can be achieved through reliable and scalable chemical methods. By leveraging the known bioactivities of the 1,2,4-oxadiazole core, this specific derivative represents a valuable building block and a promising candidate for further investigation in pharmaceutical research and development programs.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Characterization of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The interpretation is grounded in established principles of spectroscopic analysis and supported by data from analogous structures in peer-reviewed literature.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines a brominated aromatic ring with a five-membered heterocyclic oxadiazole core, substituted with an isopropyl group. This combination of functionalities gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. This guide will systematically deconstruct this fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the isopropyl group.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Ar-H (ortho to oxadiazole) |

| ~7.7 | Doublet | 2H | Ar-H (ortho to Br) |

| ~3.3 | Septet | 1H | -CH(CH₃)₂ |

| ~1.4 | Doublet | 6H | -CH(CH ₃)₂ |

The aromatic region is anticipated to display a classic AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing oxadiazole ring are expected to be deshielded and appear at a lower field (~8.0 ppm) compared to the protons ortho to the bromine atom (~7.7 ppm). The isopropyl group should present a septet for the methine proton, coupled to the six equivalent methyl protons, which in turn will appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=N (oxadiazole, C5) |

| ~165 | C=N (oxadiazole, C3) |

| ~132 | Ar-C (para to oxadiazole) |

| ~130 | Ar-CH (ortho to Br) |

| ~129 | Ar-CH (ortho to oxadiazole) |

| ~127 | Ar-C (ipso to Br) |

| ~28 | -C H(CH₃)₂ |

| ~21 | -CH(C H₃)₂ |

The two carbons of the oxadiazole ring are expected to be significantly deshielded, appearing in the 165-175 ppm range. The aromatic carbons will show distinct signals based on their substitution pattern, and the isopropyl carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C=N and C-O bonds of the oxadiazole ring, and the C-H bonds of the isopropyl group.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2870 | Medium | Aliphatic C-H stretch |

| ~1610 | Strong | C=N stretch (oxadiazole) |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (oxadiazole) |

| ~1070 | Strong | C-Br stretch |

The presence of the 1,2,4-oxadiazole ring is typically confirmed by strong bands corresponding to the C=N and C-O-C stretching vibrations.[1] The aromatic C-H and C=C stretching bands, along with the aliphatic C-H stretching bands, will further confirm the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 266/268 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 183/185 | Medium | [M - C₃H₇N]⁺ |

| 155/157 | Medium | [Br-C₆H₄-C≡N]⁺ |

| 102 | Medium | [C₆H₄-C≡N]⁺ |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic 1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 266 and 268. The fragmentation of 1,2,4-oxadiazoles is well-documented and often involves cleavage of the heterocyclic ring.[2][3] Key expected fragments include the loss of the isopropyl nitrile moiety and the formation of the stable isopropyl cation.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically >1024) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands and compare them with known functional group frequencies.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a coupled gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 400.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a bromine-containing compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, based on established chemical principles and literature precedents for similar 1,2,4-oxadiazole structures, serve as a reliable reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science.[4][5][6] Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment of this important heterocyclic compound.

References

- 1. journalspub.com [journalspub.com]

- 2. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole: A Modern Approach for Drug Discovery

This guide provides a comprehensive, technically-grounded framework for the synthesis of 3-(4-bromophenyl)-5-isopropyl-1,2,4-oxadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a rationale-driven exploration of the synthetic strategy, procedural details, and mechanistic underpinnings. The protocols described herein are designed to be self-validating, emphasizing robust and reproducible methodologies.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This structural motif is a prominent pharmacophore in numerous therapeutic agents due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester functionalities.[2] The presence of the 1,2,4-oxadiazole core has been associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The target molecule, this compound, incorporates a synthetically versatile bromophenyl group, allowing for further structural modifications, and an isopropyl moiety, which can influence lipophilicity and binding interactions.

Synthetic Strategy: A Shift from Cycloaddition to a Robust Amidoxime-Based Approach

While the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is a valid pathway for the formation of the 1,2,4-oxadiazole ring, a more prevalent and often higher-yielding method involves the condensation of an amidoxime with a carboxylic acid derivative.[2] This guide will focus on the latter, more established route, which offers excellent control over the final substitution pattern and is amenable to one-pot procedures, enhancing overall efficiency.

The selected synthetic strategy involves a two-step process, which can often be telescoped into a single pot:

-

Formation of 4-Bromobenzamidoxime: The synthesis begins with the conversion of 4-bromobenzonitrile to the corresponding amidoxime. This is a crucial intermediate that provides the N-C-N backbone of the 3-(4-bromophenyl) moiety of the target oxadiazole.

-

Acylation and Cyclization: The 4-bromobenzamidoxime is then acylated with an isobutyryl derivative, such as isobutyric anhydride, to form an O-acyl amidoxime intermediate. This intermediate undergoes a subsequent intramolecular cyclization, often promoted by heat or a base, to yield the desired this compound.[4]

This approach is favored for its reliability, scalability, and the ready availability of the required starting materials.

Experimental Protocols

Part 1: Synthesis of 4-Bromobenzamidoxime

This procedure outlines the preparation of the key amidoxime intermediate from the corresponding nitrile.

Materials:

-

4-Bromobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium carbonate)

-

Ethanol

-

Water

-

Standard laboratory glassware and magnetic stirrer with heating capabilities

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromobenzonitrile in a mixture of ethanol and water.

-

To this solution, add hydroxylamine hydrochloride and sodium bicarbonate in slight molar excess (typically 1.2-1.5 equivalents of each relative to the nitrile).

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting nitrile.

-

After cooling to room temperature, the reaction mixture is typically poured into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromobenzamidoxime as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Part 2: Synthesis of this compound

This one-pot procedure details the acylation of 4-bromobenzamidoxime and its subsequent cyclization to the target 1,2,4-oxadiazole.

Materials:

-

4-Bromobenzamidoxime

-

Isobutyric anhydride

-

Pyridine or another suitable organic base

-

A suitable solvent such as toluene or xylene

-

Standard laboratory glassware and magnetic stirrer with heating capabilities

Procedure:

-

To a solution of 4-bromobenzamidoxime in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a slight molar excess (1.1-1.3 equivalents) of isobutyric anhydride.

-

Add a catalytic amount of pyridine to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC. The reaction proceeds via the formation of the O-isobutyryl-4-bromobenzamidoxime intermediate, which then undergoes thermal cyclization with the elimination of isobutyric acid.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess isobutyric anhydride and isobutyric acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Mechanistic Insights and Visualization

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an anhydride proceeds through a well-understood O-acylation followed by a dehydrative cyclization. The key steps are illustrated in the following diagram:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequential process from starting materials to the final purified product.

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role | Expected Yield |

| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | Starting Material | - |

| 4-Bromobenzamidoxime | C₇H₇BrN₂O | 215.05 | Intermediate | >85% |

| Isobutyric anhydride | C₈H₁₄O₃ | 158.19 | Acylating Agent | - |

| This compound | C₁₁H₁₁BrN₂O | 267.12 | Final Product | 60-80% |

Conclusion

The synthesis of this compound is efficiently achieved through a robust and reliable two-step, one-pot procedure starting from 4-bromobenzonitrile. The condensation of the intermediate 4-bromobenzamidoxime with isobutyric anhydride followed by thermal cyclization provides a practical and scalable route to this valuable heterocyclic scaffold. This technical guide provides the necessary procedural details and mechanistic understanding to enable researchers in drug discovery and development to successfully synthesize this and related 1,2,4-oxadiazole derivatives for further investigation. The versatility of the bromo-substituent also opens avenues for subsequent cross-coupling reactions, allowing for the generation of diverse chemical libraries based on this core structure.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound, 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. As a potential candidate in drug discovery pipelines, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic assessment, and ensuring therapeutic efficacy and safety. This document, authored from the perspective of a Senior Application Scientist, outlines both the theoretical underpinnings and practical, step-by-step protocols for a robust characterization of this molecule. We will delve into established methodologies for solubility determination, including kinetic and thermodynamic assays, and detail the systematic approach to stability evaluation through forced degradation studies and the development of a stability-indicating HPLC method, all in accordance with international regulatory standards.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core.[1][2] The 1,2,4-oxadiazole moiety is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties, making it a privileged scaffold in medicinal chemistry.[3] The presence of a bromophenyl group suggests potential for halogen bonding and other intermolecular interactions, while the isopropyl group contributes to its lipophilicity. A preliminary in-silico analysis suggests a molecule with moderate to low aqueous solubility, a common characteristic of drug-like compounds. Therefore, empirical determination of its solubility and stability is a critical first step in its development pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrN₂O | |

| Molecular Weight | 267.12 g/mol | [1] |

| IUPAC Name | 3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole | |

| CAS Number | 917562-24-4 | [1] |

Aqueous Solubility Assessment: A Two-Tiered Approach

The aqueous solubility of an active pharmaceutical ingredient (API) profoundly influences its absorption and bioavailability.[4][5] We recommend a two-tiered approach to comprehensively characterize the solubility of this compound.

Tier 1: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[4][5] It provides an estimate of solubility under non-equilibrium conditions and is useful for ranking compounds.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

-

Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (typically <1%) to minimize co-solvent effects.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Tier 2: Equilibrium (Thermodynamic) Solubility Assay

This method determines the true solubility of the compound at equilibrium and is considered the gold standard for pre-formulation studies.[4][5] The shake-flask method is a widely accepted approach.[6]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[7]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the equilibrium solubility at the specific pH and temperature.

Caption: Workflows for Kinetic and Equilibrium Solubility Assays.

Chemical Stability Evaluation: A Systematic Approach

Evaluating the intrinsic stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.[8] This is achieved through forced degradation studies and the development of a stability-indicating analytical method, in line with ICH guidelines Q1A(R2).[8]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of the compound under harsh conditions to identify likely degradation pathways and products.[9][10][11]

-

Hydrolysis:

-

Acidic: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a defined period.

-

Basic: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a defined period.

-

Neutral: Dissolve the compound in purified water and heat at 60-80°C.

-

-

Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 60°C, 80°C) for an extended period.[12]

Samples should be taken at various time points and analyzed by a stability-indicating method. A target degradation of 5-20% is generally considered optimal for identifying degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[9][10][13] It must be able to separate the intact drug from its degradation products and any process impurities.

-

Column and Mobile Phase Selection:

-

Start with a C18 reversed-phase column.

-

Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values. The choice of solvent can significantly affect selectivity.[10]

-

-

Gradient Optimization: Develop a gradient elution program to ensure separation of the parent compound from all degradation products generated during the forced degradation studies.

-

Detector Wavelength Selection: Determine the optimal UV detection wavelength from the UV spectrum of the parent compound. A photodiode array (PDA) detector is highly recommended to check for peak purity.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method must demonstrate the ability to separate the drug from its degradation products.[14]

Caption: Integrated workflow for stability testing.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies should be conducted on at least three primary batches of the drug substance.

Table 2: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[15]

Predicted Degradation Pathways of the 1,2,4-Oxadiazole Ring

Based on literature reports for other 1,2,4-oxadiazole derivatives, the primary site of degradation is the oxadiazole ring itself, which is susceptible to hydrolysis under both acidic and basic conditions.[16][17]

-

Acid-Catalyzed Hydrolysis: Protonation of the N-4 atom of the oxadiazole ring can lead to nucleophilic attack by water, resulting in ring opening to form an aryl nitrile and an isopropyl carboxylic acid derivative.[16][17]

-

Base-Catalyzed Hydrolysis: Nucleophilic attack at the C-5 position can also initiate ring cleavage, ultimately leading to similar degradation products.[16][17]

The stability of the 1,2,4-oxadiazole ring is often pH-dependent, with a region of maximum stability typically observed between pH 3 and 5.[16][17]

Conclusion and Forward Look

This guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The insights gained from these studies will be critical for designing appropriate formulations, establishing suitable storage conditions and shelf-life, and ultimately, advancing this promising compound through the preclinical and clinical development phases. The principles and methodologies outlined herein are grounded in established scientific literature and international regulatory guidelines, ensuring the integrity and applicability of the generated data.

References

- 1. This compound [cymitquimica.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ijpsr.com [ijpsr.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. snscourseware.org [snscourseware.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole motif is a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility as a bioisostere for amide and ester functionalities. This five-membered heterocycle often imparts enhanced metabolic stability, improved pharmacokinetic properties, and favorable interactions with biological targets. Its presence in a wide array of therapeutic agents, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial compounds, underscores its importance to drug development professionals.[1] The synthesis of specifically substituted 1,2,4-oxadiazoles, such as 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, is of significant interest as it provides a valuable building block for the creation of novel chemical entities with potential therapeutic applications. The bromo-functionalization offers a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space.

This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of the target compound is efficiently achieved through a reliable two-step sequence. The first step involves the formation of the key intermediate, 4-bromobenzamidoxime, from commercially available 4-bromobenzonitrile. The subsequent step entails the acylation of the amidoxime with isobutyryl chloride, followed by an in-situ cyclodehydration to yield the desired 3,5-disubstituted 1,2,4-oxadiazole. This approach is favored for its high yields and the relative ease of purification of the intermediate and final products.

Caption: Synthetic workflow for this compound.

PART 1: Experimental Protocol for the Synthesis of 4-Bromobenzamidoxime

This protocol details the conversion of 4-bromobenzonitrile to 4-bromobenzamidoxime, a critical intermediate in the synthesis of the target 1,2,4-oxadiazole. The reaction involves the nucleophilic addition of hydroxylamine to the nitrile group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzonitrile | 182.03 | 10.0 g | 54.9 mmol |

| Hydroxylamine Hydrochloride | 69.49 | 5.72 g | 82.3 mmol |

| Sodium Bicarbonate | 84.01 | 6.92 g | 82.3 mmol |

| Ethanol | 46.07 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (10.0 g, 54.9 mmol), hydroxylamine hydrochloride (5.72 g, 82.3 mmol), sodium bicarbonate (6.92 g, 82.3 mmol), and ethanol (100 mL).

-

Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between ethyl acetate (150 mL) and deionized water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

Purification: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude 4-bromobenzamidoxime can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary. The purified product should be a white to off-white solid.

Expert Insights and Causality:

-

Choice of Base: Sodium bicarbonate is used as a mild base to neutralize the hydrochloric acid generated from hydroxylamine hydrochloride. This prevents the formation of unwanted side products and ensures the availability of free hydroxylamine for the nucleophilic attack on the nitrile.

-

Monitoring the Reaction: TLC is crucial for determining the completion of the reaction, preventing prolonged heating which could lead to decomposition of the product.

-

Purification Strategy: Recrystallization is often sufficient for obtaining a high-purity product. The choice of solvent is critical and should be optimized to ensure good recovery.

PART 2: Experimental Protocol for the Synthesis of this compound

This protocol describes the final step of the synthesis: the acylation of 4-bromobenzamidoxime with isobutyryl chloride and the subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzamidoxime | 215.05 | 5.0 g | 23.2 mmol |

| Isobutyryl Chloride | 106.55 | 2.71 g (2.59 mL) | 25.5 mmol |

| Pyridine | 79.10 | 2.21 g (2.25 mL) | 28.0 mmol |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add 4-bromobenzamidoxime (5.0 g, 23.2 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add pyridine (2.25 mL, 28.0 mmol) to the stirred solution. Subsequently, add isobutyryl chloride (2.59 mL, 25.5 mmol) dropwise via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

-

Cyclization: Upon completion of the acylation, the reaction mixture is heated to reflux (approximately 40 °C) for 4-6 hours to facilitate the cyclodehydration.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Expert Insights and Causality:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the isobutyryl chloride and the O-acyl amidoxime intermediate. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is critical for achieving a high yield.

-

Role of Pyridine: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. It can also catalyze the subsequent cyclization step.

-

Two-Stage Temperature Profile: The initial acylation is performed at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation. The subsequent heating to reflux provides the necessary energy for the cyclodehydration to the stable 1,2,4-oxadiazole ring.[2]

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, it is essential to characterize the products at each stage.

-

4-Bromobenzamidoxime (Intermediate):

-

Appearance: White to off-white solid.

-

Expected ¹H NMR (DMSO-d₆, 400 MHz): δ ~9.6 (s, 1H, OH), ~7.6 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~5.8 (s, 2H, NH₂).

-

Expected IR (KBr, cm⁻¹): ~3450-3300 (N-H, O-H stretching), ~1650 (C=N stretching).

-

-

This compound (Final Product):

-

Appearance: White to pale yellow solid.

-

Expected ¹H NMR (CDCl₃, 400 MHz): δ ~8.0 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~3.3 (septet, 1H, CH), ~1.4 (d, 6H, CH₃).

-

Expected ¹³C NMR (CDCl₃, 101 MHz): δ ~178.0, ~168.0, ~132.0, ~129.0, ~126.0, ~125.0, ~28.0, ~21.0.

-

Expected Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₁BrN₂O [M+H]⁺, found to be within ±5 ppm of the theoretical value.

-

Troubleshooting Common Issues:

-

Low yield in Step 1: Ensure the reaction has gone to completion using TLC. Incomplete reaction may require longer reflux times or the use of a stronger base.

-

Formation of side products in Step 2: The primary side product is often the hydrolyzed O-acyl amidoxime.[3] Ensure strictly anhydrous conditions and control the temperature during the addition of isobutyryl chloride.

-

Difficulty in purification: If recrystallization is ineffective, column chromatography is a reliable alternative. A gradual increase in the polarity of the eluent will help in separating the product from any unreacted starting materials or side products.

Visualization of the Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring proceeds through a well-established O-acylation followed by an intramolecular cyclodehydration mechanism.

Caption: Mechanism of 1,2,4-oxadiazole formation.

References

Application Notes & Protocols: A Strategic In Vitro Workflow for Characterizing 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized in medicinal chemistry as a "privileged scaffold".[1] Its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities have led to its incorporation into a wide spectrum of biologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2][3] This document provides a comprehensive, multi-tiered strategy for the in vitro characterization of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole (hereafter referred to as "Cpd-X"), a novel compound built upon this promising core.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the scientific rationale behind each step, enabling the user to generate robust, reproducible, and meaningful data. We will progress logically from broad phenotypic screening to elucidate the compound's primary cellular effects, through mechanistic assays to understand how it works, and finally to sophisticated methods for identifying its direct molecular target.

Section 1: Foundational Workflow - A Tiered Approach to Characterization

A systematic approach is crucial to efficiently characterize a novel compound. We propose a three-tiered workflow that begins with broad questions and progressively focuses on more specific mechanistic details. This strategy ensures that resources are directed effectively and that each experimental stage informs the next.

Caption: A strategic tiered workflow for the in vitro characterization of novel compounds.

Section 2: Pre-Assay Essentials: Compound Management

Before any biological assay, it is critical to establish the physicochemical properties of Cpd-X to ensure data integrity.

-

Solubility Assessment: Determine the maximum solubility of Cpd-X in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequently, assess its solubility and stability in the final cell culture medium at the highest intended assay concentration. Visual inspection for precipitation is a minimum requirement; dynamic light scattering can provide more quantitative data.

-

Stock Solution Handling: Prepare single-use aliquots of the DMSO stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Vehicle Control: The final concentration of DMSO in the cell culture medium should be consistent across all wells (including controls) and typically should not exceed 0.5% to avoid vehicle-induced toxicity.

Section 3: Tier 1 Protocol - Assessing General Cytotoxicity with the MTT Assay

The first step is to determine if Cpd-X has any effect on cell viability or proliferation. The MTT assay is a robust, colorimetric method for this purpose.[4]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4] The amount of formazan is directly proportional to the number of viable cells.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of Cpd-X in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Cpd-X. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[5]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5][6]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][7]

Data Analysis & Presentation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the log of the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined.

| Cell Line | Cpd-X IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Control) |

| MCF-7 (Breast Cancer) | [Experimental Value] | [Experimental Value] |

| A549 (Lung Cancer) | [Experimental Value] | [Experimental Value] |

| HepG2 (Liver Cancer) | [Experimental Value] | [Experimental Value] |

| HCT116 (Colon Cancer) | [Experimental Value] | [Experimental Value] |

Section 4: Tier 2 Protocols - Elucidating the Mechanism of Cell Death

If Cpd-X demonstrates cytotoxic activity, the next logical step is to determine the mode of cell death, with apoptosis being a primary candidate for targeted anticancer agents.[1] We will employ two complementary assays to build a strong case for apoptosis.

Caption: Apoptotic pathway and points of intervention for key in vitro assays.

Caspase-Glo® 3/7 Assay: Measuring the Executioners

Principle: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases 3 and 7.[8] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[9] The "add-mix-measure" format makes it ideal for high-throughput screening.[9]

Detailed Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Plate and treat cells with Cpd-X (at concentrations around its IC₅₀) in a white-walled, 96-well plate suitable for luminescence. Include a vehicle control and a positive control for apoptosis (e.g., 1-5 µM Staurosporine).

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer, as per the manufacturer's instructions.[10][11] Allow the reagent to equilibrate to room temperature before use.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Annexin V/Propidium Iodide (PI) Assay: Visualizing Apoptotic Cells

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[12][13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] Flow cytometry analysis of co-stained cells allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic populations.[14]

Detailed Protocol: Annexin V/PI Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Cpd-X (at its IC₅₀) for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 100 µg/mL stock).[13][15][16]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][16]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[16] FITC is typically detected in the FL1 channel (~530 nm) and PI in the FL2 or FL3 channel (>575 nm).

Section 5: Tier 3 Protocol - Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Confirming that a compound directly binds to its intended target within a complex cellular environment is a critical step in drug development. CETSA is a powerful biophysical method that allows for the label-free assessment of target engagement in intact cells or cell lysates.[17][18]

Principle: The binding of a ligand (like Cpd-X) to its target protein typically increases the protein's thermal stability.[18] When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[19] By measuring the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment indicates direct target engagement.[17]

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Target Engagement

This protocol is divided into two phases: generating a melt curve to find the optimal temperature, and then performing an isothermal dose-response to quantify binding.

Part A: Melt Curve Generation

-

Cell Culture and Treatment: Culture a large batch of cells expressing the putative target protein. Treat one half with a saturating concentration of Cpd-X (e.g., 10-20x IC₅₀) and the other half with vehicle control for 1 hour at 37°C.

-

Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

-

Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).[20]

-

Fractionation: Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[20]

-

Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in each sample using a quantitative method like Western Blotting or ELISA.

-

Plotting: Plot the percentage of soluble protein remaining against the temperature for both the Cpd-X-treated and vehicle-treated samples. A rightward shift in the curve for the treated sample indicates stabilization.

Part B: Isothermal Dose-Response Fingerprint (ITDRF)

-

Select Temperature: From the melt curve, choose a temperature that results in significant protein precipitation in the vehicle control but where stabilization is clearly visible with Cpd-X (often near the Tₘ of the vehicle curve).

-

Cell Treatment: Treat cells with a range of Cpd-X concentrations (e.g., 0.01 µM to 100 µM) for 1 hour.

-

Heating: Heat all samples at the single, pre-determined temperature for 3 minutes.

-

Lysis, Fractionation, and Analysis: Follow steps 3-5 from Part A.

-